Bis-ANS dipotassium

Description

Properties

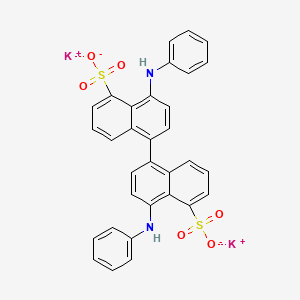

Molecular Formula |

C32H22K2N2O6S2 |

|---|---|

Molecular Weight |

672.9 g/mol |

IUPAC Name |

dipotassium;8-anilino-5-(4-anilino-5-sulfonatonaphthalen-1-yl)naphthalene-1-sulfonate |

InChI |

InChI=1S/C32H24N2O6S2.2K/c35-41(36,37)29-15-7-13-25-23(17-19-27(31(25)29)33-21-9-3-1-4-10-21)24-18-20-28(34-22-11-5-2-6-12-22)32-26(24)14-8-16-30(32)42(38,39)40;;/h1-20,33-34H,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2 |

InChI Key |

VWLWTJHKQHRTNC-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Bis-ANS Fluorescence: An In-depth Technical Guide for Researchers

Abstract

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a pivotal fluorescent probe for characterizing hydrophobic sites in proteins, membranes, and other macromolecular assemblies. Its utility stems from a dramatic increase in fluorescence quantum yield and a significant blue shift of its emission spectrum upon binding to nonpolar environments. This guide provides a detailed examination of the photophysical mechanism underpinning Bis-ANS fluorescence, offers a summary of its key quantitative parameters, and presents standardized experimental protocols for its application in research and drug development.

Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The environmentally sensitive fluorescence of Bis-ANS is governed by a photophysical process known as Twisted Intramolecular Charge Transfer (TICT).[1][2] Bis-ANS consists of electron-donating aniline groups and electron-accepting naphthalene groups. The mechanism can be understood through the following steps:

-

Photoexcitation: Upon absorbing a photon (excitation), the molecule transitions from its ground state (S₀) to a locally excited (LE) state. In this state, the geometry is similar to the ground state.[3][4]

-

Environmental Sensing and Relaxation Pathways: From the LE state, the molecule has two primary, competing relaxation pathways, the prevalence of which is dictated by the polarity and viscosity of the local environment.

-

In Polar Solvents (e.g., Water): The molecule can undergo a conformational twisting around the bond linking the donor and acceptor moieties. This twisting leads to a lower-energy, fully charge-separated TICT state.[5] This state is highly stabilized by the polar solvent molecules, providing an efficient non-radiative decay pathway back to the ground state. Consequently, Bis-ANS is virtually non-fluorescent in aqueous solutions.[6]

-

In Nonpolar/Viscous Environments (e.g., Protein Pockets): When Bis-ANS binds to a hydrophobic cavity, the increased viscosity and lack of polar solvent molecules restrict this rotational motion.[4][7] This steric hindrance suppresses the formation of the dark TICT state. As a result, the molecule is forced to relax from the higher-energy LE state directly to the ground state through the emission of a photon. This radiative decay results in a significant increase in fluorescence intensity.[8]

-

-

Spectral Shift: The emission from the LE state occurs at a higher energy (shorter wavelength) than emission from a more relaxed, solvent-stabilized state. This explains the characteristic blue shift observed in the emission spectrum when Bis-ANS moves from a polar to a nonpolar environment.[6][9]

The diagram below illustrates the competing pathways from the excited state.

Figure 1: Competing excited-state decay pathways for Bis-ANS.

Quantitative Data Presentation

The photophysical properties of Bis-ANS are highly dependent on its surrounding environment. The following table summarizes key parameters for Bis-ANS in aqueous buffer versus when bound to a hydrophobic protein site.

| Parameter | Free in Aqueous Buffer (e.g., PBS) | Bound to Hydrophobic Protein Site |

| Typical Excitation Max (nm) | ~390 nm[6][9] | ~395 nm[8] |

| Typical Emission Max (nm) | ~520-540 nm[6][9][10] | ~480-495 nm (significant blue shift)[9] |

| Fluorescence Quantum Yield (Φ) | Very Low (< 0.01)[8] | High (can exceed 0.6) |

| Binding Affinity (Kd) | Not Applicable | Varies widely; high-affinity sites can be in the nanomolar range (~50-80 nM), with lower-affinity sites in the micromolar range.[10][11] |

Table 1: Summary of environment-dependent photophysical properties of Bis-ANS.

Experimental Protocols

Bis-ANS is a versatile tool for studying protein conformation, aggregation, and ligand binding.[12] Its interaction kinetics are typically rapid, occurring within seconds.[13]

Protocol: Assessing Protein Surface Hydrophobicity

This experiment measures the extent of exposed hydrophobic surfaces on a protein by titrating the protein into a solution of Bis-ANS.

Methodology:

-

Reagent Preparation:

-

Prepare a concentrated stock solution of Bis-ANS (e.g., 1 mM) in DMSO.

-

Prepare a working solution of Bis-ANS (e.g., 10 µM) in the desired experimental buffer (e.g., PBS, pH 7.4). Protect from light.

-

Prepare a purified, concentrated stock solution of the protein of interest in the same buffer.

-

-

Instrumentation Setup:

-

Set the spectrofluorometer with an excitation wavelength of ~395 nm.

-

Set the emission scan range from 420 nm to 600 nm. Set the emission slits to an appropriate width (e.g., 5-10 nm).

-

-

Measurement:

-

Add the Bis-ANS working solution to a quartz cuvette and record a baseline spectrum.

-

Add small, sequential aliquots of the protein stock solution to the cuvette. Mix gently by pipetting after each addition, avoiding bubble formation.

-

Allow the system to equilibrate for 1-2 minutes after each addition.

-

Record the fluorescence emission spectrum after each protein addition.

-

-

Data Analysis:

-

Plot the maximum fluorescence intensity (at the blue-shifted λ_max, ~480-495 nm) against the molar concentration of the protein.

-

The initial slope of this curve serves as a relative measure of the protein's accessible surface hydrophobicity. A steeper slope implies greater hydrophobicity.

-

Protocol: Competitive Ligand Binding Assay

This protocol is used to determine the binding affinity of an unlabeled compound by measuring its ability to displace Bis-ANS from a protein's hydrophobic pocket.

Figure 2: Experimental workflow for a Bis-ANS displacement assay.

Methodology:

-

Reagent Preparation:

-

Prepare buffer, Bis-ANS stock, and protein stock as described in Protocol 3.1.

-

Prepare a serial dilution of the unlabeled competing ligand in the same buffer.

-

-

Assay Setup:

-

Determine an optimal concentration of protein and Bis-ANS that yields a high fluorescence signal (e.g., 80% of maximum saturation) and is sensitive to displacement. This is typically in the low micromolar range.

-

In a multi-well plate or cuvette, combine the protein and Bis-ANS at these predetermined concentrations. Incubate for 15-30 minutes to ensure equilibrium binding.

-

-

Measurement:

-

Measure the initial, high fluorescence signal of the protein-Bis-ANS complex.

-

Add increasing concentrations of the competing ligand to the complex.

-

After each addition, incubate for a sufficient time to reach a new equilibrium (typically 2-5 minutes).

-

Measure the fluorescence intensity. As the ligand binds and displaces Bis-ANS into the aqueous buffer, the fluorescence will decrease.

-

-

Data Analysis:

-

Plot the percent decrease in fluorescence against the logarithm of the ligand concentration.

-

Fit the resulting dose-response curve to a suitable pharmacological model (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of ligand that displaces 50% of the bound Bis-ANS).

-

The IC₅₀ can be converted to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, provided the Kᴅ of Bis-ANS for the protein is known.

-

References

- 1. photonics.com [photonics.com]

- 2. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. rndsystems.com [rndsystems.com]

- 11. researchgate.net [researchgate.net]

- 12. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Application of BisANS fluorescent dye for developing a novel protein assay | PLOS One [journals.plos.org]

Unveiling the Hydrophobic Landscape: A Technical Guide to Bis-ANS Dipotassium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt, commonly known as Bis-ANS, is a powerful fluorescent probe extensively utilized in biochemical and pharmaceutical research. Its remarkable sensitivity to the polarity of its microenvironment makes it an invaluable tool for characterizing hydrophobic regions on the surface of proteins and membranes. This technical guide provides an in-depth overview of the chemical properties, fluorescence characteristics, and applications of Bis-ANS, complete with experimental considerations and data presentation to facilitate its effective use in research and drug development.

Bis-ANS is essentially non-fluorescent in aqueous solutions but exhibits a significant increase in fluorescence intensity and a characteristic blue shift in its emission spectrum upon binding to nonpolar environments, such as exposed hydrophobic pockets on proteins or lipid bilayers.[1][2][3] This property allows for the sensitive detection of conformational changes in proteins, protein aggregation, and protein-ligand or protein-membrane interactions.[4][5][6]

Core Chemical and Physical Properties

Bis-ANS is a symmetrical molecule consisting of two anilinonaphthalene sulfonic acid moieties. This dimeric structure contributes to its high affinity for hydrophobic binding sites.[2]

| Property | Value | Reference(s) |

| Synonyms | 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic Acid Dipotassium Salt, Bis-ANS | [7][8] |

| CAS Number | 65664-81-5 | [7] |

| Molecular Formula | C₃₂H₂₂K₂N₂O₆S₂ | [7] |

| Molecular Weight | 672.85 g/mol | |

| Appearance | Light yellow crystalline solid | [3] |

Solubility

Proper dissolution of Bis-ANS is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various common laboratory solvents. Stock solutions are typically prepared in DMSO or DMF and stored protected from light.

| Solvent | Solubility | Reference(s) |

| Dimethylformamide (DMF) | ~30 mg/mL | [7] |

| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [7] |

| Ethanol | Slightly soluble | [7] |

| PBS (pH 7.2) | ~5 mg/mL | [7] |

| Water | Soluble |

Fluorescence Properties

The utility of Bis-ANS as a molecular probe is rooted in its fluorescence characteristics, which are highly dependent on its environment.

| Parameter | Free Bis-ANS (in aqueous solution) | Protein-Bound Bis-ANS | Reference(s) |

| Excitation Maximum (λex) | ~390 nm | ~390 nm | [4][7] |

| Emission Maximum (λem) | ~523 nm | 484 - 496 nm (blue-shifted) | [4][7] |

| Fluorescence Intensity | Very low | Significantly enhanced | [1][2][3] |

Mechanism of Fluorescence Enhancement

The dramatic increase in Bis-ANS fluorescence upon binding to hydrophobic sites is attributed to the restriction of intramolecular rotation and the exclusion of water molecules from the probe's immediate vicinity. In an aqueous environment, the excited state of free Bis-ANS is efficiently quenched by solvent relaxation and non-radiative decay pathways. However, when bound to a nonpolar cavity, these quenching processes are minimized, leading to a higher fluorescence quantum yield and a blue shift in the emission spectrum.

Caption: Mechanism of Bis-ANS fluorescence enhancement upon binding to a hydrophobic pocket.

Experimental Protocols

Protein Titration with Bis-ANS to Determine Binding Affinity

This protocol outlines a general procedure for determining the dissociation constant (Kd) of Bis-ANS binding to a protein of interest.

-

Preparation of Solutions:

-

Prepare a stock solution of Bis-ANS (e.g., 1 mM in DMSO).

-

Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be filtered to remove any particulate matter.

-

Determine the precise concentration of the protein stock solution using a reliable method (e.g., UV-Vis spectrophotometry).

-

-

Titration Experiment:

-

Set up a series of fluorescence cuvettes or a microplate.

-

To each cuvette/well, add a fixed concentration of the protein (e.g., 1-5 µM).

-

Add increasing concentrations of Bis-ANS to the protein solutions. A typical concentration range for Bis-ANS is from nanomolar to micromolar, depending on the expected binding affinity.

-

Include a control sample containing only Bis-ANS in the buffer to measure its intrinsic fluorescence.

-

Incubate the samples for a short period (e.g., 5-10 minutes) at a constant temperature to allow binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to ~390 nm.

-

Record the fluorescence emission spectrum from approximately 450 nm to 600 nm.

-

The fluorescence intensity at the emission maximum (typically around 490 nm for the bound state) is recorded for each Bis-ANS concentration.

-

-

Data Analysis:

-

Subtract the fluorescence of the Bis-ANS-only control from the fluorescence of the protein-containing samples to obtain the net fluorescence change (ΔF).

-

Plot ΔF as a function of the Bis-ANS concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., a one-site or two-site binding model) to determine the dissociation constant (Kd).

-

Caption: Workflow for determining protein-ligand binding affinity using Bis-ANS.

Monitoring Protein Aggregation

Bis-ANS is a sensitive indicator of protein aggregation, as the formation of aggregates often exposes hydrophobic surfaces.

-

Induce Aggregation:

-

Prepare solutions of the protein of interest under conditions that promote aggregation (e.g., thermal stress, pH shift, mechanical agitation).

-

Include a non-stressed control sample of the protein.

-

-

Bis-ANS Staining:

-

At various time points during the aggregation process, take aliquots of the protein samples.

-

Add a fixed concentration of Bis-ANS (e.g., 10-50 µM) to each aliquot and the control sample.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the emission maximum of bound Bis-ANS (~490 nm) with an excitation wavelength of ~390 nm.

-

-

Data Interpretation:

-

An increase in fluorescence intensity over time in the stressed samples compared to the control indicates the formation of aggregates with exposed hydrophobic surfaces.

-

Applications in Drug Development

The unique properties of Bis-ANS make it a valuable tool in various stages of the drug development process:

-

Target Validation: Characterizing the conformational state and stability of a target protein.

-

Hit Identification and Lead Optimization: Screening for compounds that induce conformational changes in a target protein, which may indicate binding.

-

Formulation Development: Assessing the stability of protein-based therapeutics and monitoring for aggregation under different formulation conditions.[9]

-

Mechanism of Action Studies: Investigating how a drug candidate interacts with its target protein and influences its conformation.

Quantitative Binding Data

The binding affinity of Bis-ANS varies depending on the protein and its conformational state. The following table provides some reported dissociation constants (Kd).

| Protein | Kd | Experimental Conditions | Reference(s) |

| Aβ fibers | ~80 nM | pH 7.4 | |

| Trigger Factor | 16 µM | Not specified | [10] |

| Thermally stressed IgG | 50 nM - 63 µM | Not specified | [11] |

Conclusion

Bis-ANS dipotassium salt is a versatile and highly sensitive fluorescent probe for the investigation of hydrophobic interactions in biological systems. Its ability to report on changes in protein conformation, aggregation, and binding events makes it an indispensable tool for researchers, scientists, and professionals in drug development. By understanding its chemical properties and employing appropriate experimental protocols, Bis-ANS can provide critical insights into protein structure-function relationships and aid in the development of novel therapeutics.

References

- 1. Bis-ANS (4,4'-Dianilino-1,1'-Binaphthyl-5,5'-Disulfonic Acid, Dipotassium Salt) 10 mg | Buy Online [thermofisher.com]

- 2. Invitrogen™ Bis-ANS (4,4'-Dianilino-1,1'-Binaphthyl-5,5'-Disulfonic Acid, Dipotassium Salt) | Fisher Scientific [fishersci.ca]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Application of BisANS fluorescent dye for developing a novel protein assay | PLOS One [journals.plos.org]

- 7. caymanchem.com [caymanchem.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Bis-ANS Binding to Hydrophobic Pockets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt, commonly known as Bis-ANS, is a valuable fluorescent probe used to characterize nonpolar cavities in proteins. As a dimeric analogue of 8-Anilino-1-naphthalenesulfonic acid (ANS), Bis-ANS exhibits enhanced binding affinity for hydrophobic regions.[1] In aqueous solutions, Bis-ANS is minimally fluorescent; however, upon binding to hydrophobic pockets on protein surfaces, its fluorescence quantum yield increases significantly, accompanied by a characteristic blue shift in its emission spectrum.[2] This property makes Bis-ANS a powerful tool for investigating protein conformation, folding, aggregation, and ligand binding.

The interaction is primarily driven by hydrophobic and electrostatic forces, where the phenyl and naphthyl rings of Bis-ANS non-covalently associate with exposed nonpolar residues on the protein.[3][4] This guide provides an in-depth overview of the principles of Bis-ANS binding, quantitative data, experimental protocols, and its applications in research and drug development.

Core Principles of Bis-ANS Binding and Fluorescence

The utility of Bis-ANS as a molecular probe stems from its environment-sensitive fluorescence. In a polar aqueous environment, the excited state of free Bis-ANS is quenched, resulting in low fluorescence. Upon binding to a hydrophobic pocket of a protein, the dye is shielded from the polar solvent, leading to a significant enhancement in its fluorescence intensity.[5] Concurrently, the emission maximum shifts to a shorter wavelength (a blue shift), for example, from around 523 nm when free in solution to approximately 490 nm when bound.[5][6]

Bis-ANS has a particularly high affinity for partially folded protein intermediates, often referred to as "molten globule" states.[7][8] These states are characterized by the presence of native-like secondary structure but a less-defined tertiary structure, which results in the exposure of hydrophobic clusters that are typically buried in the native protein core.[8][9] This makes Bis-ANS an excellent probe for studying protein folding pathways and identifying such intermediates.[10]

Quantitative Data on Bis-ANS Interactions

The following tables summarize key quantitative data related to the spectroscopic and binding properties of Bis-ANS.

Table 1: Spectroscopic Properties of Bis-ANS

| State | Excitation Maximum (λex) | Emission Maximum (λem) | Reference |

| Free in aqueous solution (pH 7.4) | ~355-390 nm | ~520-525 nm | [5][6] |

| Bound to protein hydrophobic sites | ~380-410 nm | ~490-510 nm (blue-shifted) | [3][6][11] |

Table 2: Binding Affinity of Bis-ANS to Various Proteins and Assemblies

| Protein/Assembly | Apparent Dissociation Constant (Kd) | Method | Reference |

| Aβ fibre | ~80 nM | Fluorescence | |

| Thermally stressed IgG (high-affinity sites) | ~50 nM | Time-resolved fluorescence | [12] |

| Thermally stressed IgG (overall affinity) | up to 63 μM | Isothermal Titration Calorimetry (ITC) | [12] |

| Trigger Factor (TF) | 16.0 (±0.4) μM | Fluorescence Titration | [6] |

Table 3: Stoichiometry of Bis-ANS Binding

| Protein | Stoichiometry (Bis-ANS:Protein) | Reference |

| Trigger Factor (TF) | 1:1 | [6] |

| GroEL minichaperone (residues 191-345) | 7:1 (cooperative binding) | [13] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data with Bis-ANS.

Protocol 1: Determination of Binding Affinity by Fluorescence Titration

This protocol describes the use of steady-state fluorescence spectroscopy to determine the dissociation constant (Kd) of Bis-ANS binding to a protein.

Materials:

-

Bis-ANS stock solution (e.g., 1 mM in DMSO or water)

-

Protein of interest stock solution of known concentration in an appropriate buffer

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Fluorometer with excitation and emission monochromators

-

Cuvette (e.g., 1 cm path length quartz)

Procedure:

-

Instrument Setup: Set the fluorometer's excitation wavelength to ~395 nm and the emission scan range from 450 nm to 600 nm.[14] Set the excitation and emission slit widths to appropriate values to obtain a good signal-to-noise ratio.

-

Sample Preparation: Prepare a solution of the protein of interest in the assay buffer at a fixed concentration (e.g., 1 µM) in the cuvette.[6]

-

Initial Measurement: Record the fluorescence spectrum of the protein solution alone to account for any background signal.

-

Titration: Add small aliquots of the Bis-ANS stock solution to the protein solution. After each addition, mix gently and allow the system to equilibrate for a few minutes.

-

Data Collection: Record the fluorescence emission spectrum after each addition of Bis-ANS.

-

Data Analysis:

-

Determine the fluorescence intensity at the emission maximum (around 490-510 nm).

-

Correct the fluorescence intensity for dilution.

-

Plot the change in fluorescence intensity (ΔF) as a function of the total Bis-ANS concentration.

-

Analyze the binding isotherm using a suitable binding model (e.g., a one-site binding model) to calculate the Kd. For more complex interactions, Scatchard analysis can be employed.[6][15]

-

Protocol 2: Monitoring Protein Aggregation

This protocol outlines how to use Bis-ANS to monitor the formation of protein aggregates over time.

Materials:

-

Bis-ANS stock solution

-

Protein of interest

-

Aggregation-inducing buffer or conditions (e.g., elevated temperature, specific pH)

-

Plate-reading fluorometer or a standard fluorometer with a temperature-controlled cuvette holder

Procedure:

-

Reaction Setup: In a multi-well plate or a cuvette, prepare a reaction mixture containing the protein of interest at a concentration known to aggregate under specific conditions. Add Bis-ANS to a final concentration that is sufficient to detect a change in fluorescence but does not itself promote or inhibit aggregation (this may need to be optimized).[1]

-

Initiate Aggregation: Induce aggregation by, for example, raising the temperature.

-

Kinetic Measurement: Monitor the increase in Bis-ANS fluorescence intensity over time at the emission maximum (~490-510 nm) with excitation at ~395 nm.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The resulting curve will show the kinetics of protein aggregation, often characterized by a lag phase, an exponential growth phase, and a plateau.

Visualizations

Signaling Pathways, Experimental Workflows, and Logical Relationships

Caption: Bis-ANS binding to a hydrophobic pocket induces a significant increase in fluorescence.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Application of BisANS fluorescent dye for developing a novel protein assay | PLOS One [journals.plos.org]

- 4. A fluorescence spectroscopic and molecular dynamics study of bis-ANS/protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pre-Molten, Wet, and Dry Molten Globules en Route to the Functional State of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A look back at the molten globule state of proteins: thermodynamic aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molten globule - Wikipedia [en.wikipedia.org]

- 10. Study of the "molten globule" intermediate state in protein folding by a hydrophobic fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The binding of bis-ANS to the isolated GroEL apical domain fragment induces the formation of a folding intermediate with increased hydrophobic surface not observed in tetradecameric GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quantitative Assessment of Binding Affinities for Nanoparticles Targeted to Vulnerable Plaque - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Aqueous Environment: A Technical Guide to the Solubility of Bis-ANS Dipotassium Salt in Biological Buffers

For researchers, scientists, and drug development professionals, understanding the behavior of fluorescent probes like 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt (Bis-ANS dipotassium salt) in various buffer systems is critical for obtaining reliable and reproducible experimental data. This in-depth technical guide provides a comprehensive overview of the solubility of this compound salt in common biological buffers, outlines detailed experimental protocols for solution preparation, and discusses key factors influencing its solubility.

Bis-ANS is a widely utilized fluorescent probe for characterizing the hydrophobicity of proteins and studying conformational changes, aggregation, and ligand binding. Its fluorescence is highly sensitive to the polarity of its environment, exhibiting weak fluorescence in aqueous solutions and a significant increase in quantum yield and a blue shift in its emission spectrum upon binding to hydrophobic sites on proteins. Accurate preparation of Bis-ANS solutions is therefore a prerequisite for robust experimental design.

Quantitative Solubility of this compound Salt

The solubility of this compound salt has been determined in several common solvents and buffers. The following table summarizes the available quantitative data, providing a clear reference for researchers preparing solutions for various applications.

| Solvent/Buffer | pH | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Reference |

| Phosphate-Buffered Saline (PBS) | 7.2 | ~ 5 | ~ 7.4 | [1] |

| Water | - | - | up to 20 | |

| Dimethyl Sulfoxide (DMSO) | - | ~ 30 | ~ 44.6 | [1] |

| Dimethylformamide (DMF) | - | ~ 30 | ~ 44.6 | [1] |

| Ethanol | - | Slightly Soluble | - | [1] |

Factors Influencing Solubility in Aqueous Buffers

The solubility of this compound salt in aqueous buffers is influenced by several physicochemical factors. Understanding these can help in preparing stable solutions and troubleshooting potential issues.

-

pH: The pH of the buffer can influence the ionization state of the sulfonic acid groups on the Bis-ANS molecule. While these groups are expected to be fully deprotonated over a wide physiological pH range, extreme pH values could potentially affect solubility.

-

Ionic Strength: The presence of salts in the buffer can impact the solubility of Bis-ANS. Increased ionic strength can either increase or decrease the solubility of organic molecules, a phenomenon known as "salting-in" or "salting-out".[2][3] For Bis-ANS, the effect of ionic strength in different buffers has not been systematically studied.

-

Buffer Composition: The specific ions present in the buffer can interact with the Bis-ANS molecule. While major effects are not commonly reported for standard biological buffers, it is a factor to consider, especially at high buffer concentrations.

-

Temperature: Temperature can affect solubility, although for many substances, the effect is minor over the range typically used in biological experiments. It is always advisable to prepare solutions at room temperature unless otherwise specified.

Experimental Protocols

Accurate and consistent preparation of Bis-ANS solutions is crucial for experimental success. Below are detailed protocols for preparing Bis-ANS solutions either directly in an aqueous buffer or by using an organic stock solution.

Direct Dissolution in Aqueous Buffer

This method is suitable for preparing working solutions directly in the desired biological buffer.

Caption: Direct dissolution workflow for Bis-ANS.

Methodology:

-

Weighing: Carefully weigh the desired amount of this compound salt powder using an analytical balance.

-

Initial Dissolution: Transfer the powder to a suitable container (e.g., a microcentrifuge tube or a small beaker). Add a small volume of the target aqueous buffer (e.g., PBS, pH 7.2).

-

Solubilization: Vortex the mixture vigorously. If the solid does not dissolve completely, sonication in a water bath for short intervals can be applied.

-

Final Volume Adjustment: Once the solid is fully dissolved, add the buffer to reach the final desired concentration and volume.

-

Filtration: For applications requiring high purity, it is recommended to filter the solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.

-

Storage: Aqueous solutions of Bis-ANS are best prepared fresh. It is not recommended to store aqueous solutions for more than one day.[1] Store the solution protected from light to prevent photobleaching.

Preparation via Organic Stock Solution

This is a common and often preferred method, especially when high concentrations are needed or when the direct solubility in the aqueous buffer is a concern.

Caption: Stock solution preparation and dilution workflow.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound salt by dissolving it in a high-quality organic solvent such as DMSO or DMF.[1] A typical stock concentration is in the range of 5-50 mM.[4] Ensure the solid is completely dissolved.

-

Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. This minimizes freeze-thaw cycles.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution into the desired aqueous buffer (e.g., TRIS, HEPES, MES) to achieve the final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the working solution is minimal (typically less than 1%) to avoid any potential effects on the biological system being studied.[1]

-

Mixing: Mix the working solution thoroughly by vortexing or gentle inversion.

Logical Pathway for Buffer Selection and Solution Preparation

The choice of buffer and preparation method depends on the specific requirements of the experiment. The following diagram illustrates a logical pathway to guide this decision-making process.

Caption: Decision pathway for preparing Bis-ANS solutions.

By following the guidelines and protocols outlined in this technical guide, researchers can confidently prepare this compound salt solutions, ensuring the accuracy and reliability of their fluorescence-based assays in drug discovery and development.

References

Probing Protein Environments: A Technical Guide to the Excitation and Emission Spectra of Free vs. Protein-Bound Bis-ANS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a valuable fluorescent probe extensively utilized in biochemistry and drug development to characterize the conformational states of proteins. Its utility stems from the remarkable sensitivity of its fluorescent properties to the polarity of its microenvironment. In aqueous solutions, Bis-ANS is essentially non-fluorescent; however, upon binding to hydrophobic pockets on the surface of proteins, it exhibits a dramatic increase in fluorescence intensity and a characteristic blue shift in its emission spectrum. This in-depth guide provides a comprehensive overview of the excitation and emission spectral properties of free and protein-bound Bis-ANS, detailed experimental protocols, and a comparative analysis of its fluorescence characteristics.

Data Presentation: Spectroscopic Properties of Bis-ANS

The following tables summarize the key quantitative data regarding the fluorescence of Bis-ANS in its free and protein-bound states.

| Parameter | Free Bis-ANS (in aqueous buffer) | Protein-Bound Bis-ANS | Reference |

| Excitation Maximum (λex) | ~355 - 390 nm | ~385 - 405 nm | [1][2] |

| Emission Maximum (λem) | ~520 - 523 nm | ~470 - 510 nm (Blue-shifted) | [1][2] |

| Quantum Yield (ΦF) | Extremely low (negligible) | Significantly high | [1][3] |

| Fluorescence Lifetime (τ) | Not available in search results | Not available in search results |

Note: The exact excitation and emission maxima for protein-bound Bis-ANS can vary depending on the specific protein and the nature of the binding site. The quantum yield of free Bis-ANS is analogous to that of the similar molecule ANS, which is approximately 0.0032 in aqueous buffer. Upon binding to proteins like Bovine Serum Albumin (BSA), the quantum yield of ANS can increase to as high as 0.45. A similar substantial increase is observed for Bis-ANS.

Experimental Protocols

Preparation of Stock Solutions

a. Bis-ANS Stock Solution:

-

Due to its limited solubility in aqueous solutions, a concentrated stock solution of Bis-ANS is typically prepared in an organic solvent.

-

Procedure: Dissolve Bis-ANS in dimethyl sulfoxide (DMSO) to a final concentration of 1-10 mM. Store the stock solution protected from light at -20°C.

b. Protein Stock Solution:

-

Procedure: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl) at a concentration of 1-10 mg/mL. To remove any aggregates, the solution can be centrifuged or filtered through a 0.22 µm filter. The precise protein concentration should be determined using a reliable method such as UV-Vis spectrophotometry.[4]

Measurement of Fluorescence Spectra

a. Sample Preparation:

-

Procedure: Dilute the protein stock solution to the desired final concentration (typically 0.1 - 1.0 mg/mL) in the chosen buffer. Add a small aliquot of the Bis-ANS stock solution to the protein solution to achieve a final Bis-ANS concentration in the micromolar range (e.g., 5-50 µM).[4][5] The final concentration of the organic solvent from the Bis-ANS stock should be kept to a minimum (ideally <1%) to avoid affecting the protein structure. A corresponding blank sample containing only the buffer and the same concentration of Bis-ANS should also be prepared.

-

Incubation: Incubate the samples in the dark for at least 5-10 minutes to allow for binding equilibrium to be reached.[4]

b. Instrumentation and Data Acquisition:

-

Instrument: A spectrofluorometer equipped with a thermostatted cuvette holder.

-

Excitation: Set the excitation wavelength to the maximum absorbance of the protein-bound Bis-ANS, typically around 395 nm.[3]

-

Emission Scan: Record the emission spectrum from 420 nm to 600 nm.[4]

-

Slit Widths: Use appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Data Correction: Subtract the emission spectrum of the blank (buffer + Bis-ANS) from the spectrum of the sample (protein + Bis-ANS) to correct for background fluorescence.[4]

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (ΦF) of protein-bound Bis-ANS can be determined relative to a well-characterized quantum yield standard.[6] A suitable standard for Bis-ANS is Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.58).[7]

a. Absorbance Measurements:

-

Prepare a series of dilutions of both the Bis-ANS sample (bound to the protein) and the quantum yield standard in the same buffer.

-

Measure the absorbance of each solution at the excitation wavelength (e.g., 350 nm for Quinine Sulfate) using a UV-Vis spectrophotometer. The absorbance values should be kept below 0.1 to avoid inner filter effects.[7]

b. Fluorescence Measurements:

-

For each solution, record the fluorescence emission spectrum under the same instrument settings.

-

Integrate the area under the corrected emission spectrum for each solution.

c. Calculation:

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (ΦF_sample) can be calculated using the following equation:[8]

ΦF_sample = ΦF_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

Where:

-

ΦF_standard is the quantum yield of the standard.

-

m_sample and m_standard are the gradients (slopes) of the linear plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

-

η_sample and η_standard are the refractive indices of the sample and standard solutions (if the solvents are different).

-

Mandatory Visualizations

Caption: Experimental workflow for measuring Bis-ANS fluorescence.

Caption: Fluorescence properties of free vs. protein-bound Bis-ANS.

References

- 1. rndsystems.com [rndsystems.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. nist.gov [nist.gov]

- 5. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.uci.edu [chem.uci.edu]

- 7. iss.com [iss.com]

- 8. benchchem.com [benchchem.com]

Bis-ANS as a Fluorescent Probe for Protein Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a powerful fluorescent probe widely employed in biochemistry and drug development to investigate protein conformation, folding, and aggregation. Its utility stems from its sensitive fluorescence properties, which are highly dependent on the polarity of its microenvironment. In aqueous solutions, Bis-ANS exhibits negligible fluorescence; however, upon binding to hydrophobic regions on the surface of proteins, its fluorescence quantum yield dramatically increases, accompanied by a characteristic blue shift in its emission spectrum.[1][2][3] This phenomenon makes Bis-ANS an invaluable tool for detecting conformational changes that expose hydrophobic pockets, such as those occurring during protein unfolding, misfolding, or the formation of "molten globule" intermediates.[4][5][6]

This technical guide provides a comprehensive overview of the principles and applications of Bis-ANS, including detailed experimental protocols, a summary of quantitative data, and visual representations of its mechanism and experimental workflow.

Mechanism of Action: Probing Hydrophobic Surfaces

The fluorescence of Bis-ANS is quenched in polar environments like water.[3][7] When it encounters a nonpolar environment, such as a hydrophobic cavity on a protein, its two anilinonaphthalene sulfonate rings are shielded from the aqueous solvent. This shielding restricts intramolecular motion and reduces non-radiative decay, leading to a significant enhancement of fluorescence.[8] The binding is non-covalent and is driven by a combination of hydrophobic and electrostatic interactions.[9][10]

The binding of Bis-ANS is particularly sensitive to partially folded or "molten globule" states of proteins. These intermediates in the protein folding pathway are characterized by the presence of a native-like secondary structure but a less compact tertiary structure, which exposes hydrophobic core regions that are typically buried in the native state.[5][6][9] Bis-ANS has a higher affinity for these molten globule-like structures compared to both the native and fully unfolded states.[4]

It is important to note that the binding of Bis-ANS itself can sometimes induce conformational changes in the protein being studied.[7][9] Therefore, it is advisable to correlate Bis-ANS fluorescence data with results from other biophysical techniques.

Core Principles of Bis-ANS Fluorescence

Caption: Mechanism of Bis-ANS fluorescence upon binding to a protein's hydrophobic pocket.

Quantitative Data Summary

The following tables summarize key quantitative parameters for Bis-ANS, providing a reference for experimental design and data interpretation.

| Parameter | Free Bis-ANS | Bound Bis-ANS | Reference(s) |

| Excitation Maximum (λex) | ~390-396 nm | ~395-401 nm | [1] |

| Emission Maximum (λem) | ~508-523 nm | ~470-488 nm (Blue Shift) | [1][4] |

| Fluorescence | Very Low / Negligible | Significantly Enhanced | [1][11] |

Table 1: Spectral Properties of Bis-ANS.

| Protein Target | Dissociation Constant (Kd) | Method | Reference(s) |

| Aβ fiber | ~80 nM | Not Specified | [11] |

| Thermally Stressed IgG | 50 nM - 63 µM | Time-Resolved Fluorescence, ITC | [12] |

| Trigger Factor (TF) | 16 µM | Not Specified | [13] |

Table 2: Reported Dissociation Constants (Kd) of Bis-ANS for Various Proteins.

Experimental Protocols

This section provides a generalized protocol for using Bis-ANS to monitor protein conformational changes. Specific concentrations and incubation times may need to be optimized for the protein of interest.

Materials

-

Bis-ANS (4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid, dipotassium salt)

-

Protein of interest

-

Appropriate buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)

-

Spectrofluorometer

-

Cuvettes or microplates suitable for fluorescence measurements

Stock Solution Preparation

-

Bis-ANS Stock: Prepare a concentrated stock solution of Bis-ANS (e.g., 1-10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO) or water.[11] Store the stock solution protected from light at -20°C.

-

Protein Stock: Prepare a stock solution of the protein of interest in the desired experimental buffer. Determine the protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy).

General Experimental Workflow

Caption: General experimental workflow for a Bis-ANS fluorescence assay.

Detailed Method for Monitoring Protein Unfolding

-

Sample Preparation:

-

Prepare a series of protein samples at a constant concentration (e.g., 1-10 µM) in the chosen buffer.

-

Prepare a blank sample containing only the buffer.

-

Add Bis-ANS to each sample and the blank to a final concentration of typically 5-50 µM. The optimal Bis-ANS concentration should be determined empirically to achieve a good signal-to-noise ratio without causing protein aggregation.

-

If studying denaturation, include samples with varying concentrations of a denaturant (e.g., urea, guanidinium chloride) or at different temperatures.

-

-

Incubation: Incubate the samples in the dark for a sufficient time (e.g., 5-15 minutes) at a controlled temperature to allow for binding equilibrium to be reached.[14]

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to approximately 395 nm.

-

Record the emission spectrum from approximately 450 nm to 600 nm.[2]

-

Measure the fluorescence of the blank sample (buffer with Bis-ANS) and subtract this from the protein sample spectra to correct for background fluorescence.[15]

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the denaturant concentration or temperature.

-

Note any shifts in the wavelength of maximum emission (blue shift) as an indicator of Bis-ANS binding to a more hydrophobic environment.

-

Applications in Research and Drug Development

Bis-ANS has proven to be a versatile tool in various areas of protein science and drug discovery:

-

Protein Folding and Unfolding Studies: Monitoring the exposure of hydrophobic surfaces during denaturation and refolding processes.[9][10]

-

Detection of Protein Aggregates: Identifying the formation of protein aggregates, which often expose hydrophobic patches.[1][2] This is particularly relevant in the development of therapeutic proteins, where aggregation is a major concern.[12]

-

Characterization of Molten Globule States: Bis-ANS's high affinity for these partially folded intermediates makes it an excellent probe for their detection and characterization.[4][6]

-

Drug Discovery: Used in high-throughput screening assays to identify small molecules that bind to and stabilize proteins, as ligand binding can alter the protein's conformational stability and, consequently, Bis-ANS fluorescence.[16][17]

-

Enzyme Active Site Probing: Investigating the hydrophobicity of enzyme active sites.[10]

Conclusion

Bis-ANS is a highly sensitive and versatile fluorescent probe for studying protein conformation. Its ability to detect exposed hydrophobic surfaces provides valuable insights into protein folding, stability, and aggregation. By following standardized experimental protocols and carefully interpreting the quantitative data, researchers can effectively leverage Bis-ANS to advance our understanding of protein structure-function relationships and to facilitate the development of novel therapeutics.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Study of the "molten globule" intermediate state in protein folding by a hydrophobic fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Characterization of Fluorescence of ANS–Tear Lipocalin Complex: Evidence for Multiple-Binding Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Application of BisANS fluorescent dye for developing a novel protein assay | PLOS One [journals.plos.org]

- 11. rndsystems.com [rndsystems.com]

- 12. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. nist.gov [nist.gov]

- 16. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Properties of 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) is a fluorescent probe widely utilized in biochemistry and drug development to characterize the hydrophobic properties of proteins and other macromolecules.[1] As a derivative of 8-anilino-1-naphthalenesulfonic acid (ANS), Bis-ANS exhibits a remarkable sensitivity to its environment, displaying weak fluorescence in polar aqueous solutions and a significant increase in quantum yield upon binding to nonpolar cavities in proteins.[2] This property makes it an invaluable tool for monitoring protein folding, unfolding, aggregation, and conformational changes, as well as for characterizing ligand binding sites.[2][3] This guide provides a comprehensive overview of the spectral properties of Bis-ANS in aqueous solutions, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.

Data Presentation

The spectral properties of Bis-ANS are highly dependent on the polarity of its microenvironment. The following tables summarize key quantitative data for Bis-ANS in various solvents and when bound to proteins.

Table 1: Spectral Properties of Bis-ANS in Various Solvents

| Solvent | Dielectric Constant | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Relative Fluorescence Intensity |

| Water | 80.1 | ~390[2] | ~523-525[2][4] | ~133-135 | Minimal[5] |

| Phosphate Buffer (pH 7.4) | ~80 | - | - | - | Minimal[5] |

| 50% (v/v) Aqueous Ethanol | - | - | - | - | Low[5] |

| Absolute Ethanol | 24.5 | - | - | - | High[5] |

| Methanol | 32.1 | - | - | - | High[5] |

| Acetone | 20.7 | - | - | - | Highest[5] |

Table 2: Spectral Properties of Bis-ANS Bound to Proteins

| Protein State | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Key Observation |

| Free in aqueous buffer | ~390[2] | ~523[2] | Negligible fluorescence.[4] |

| Bound to hydrophobic sites | Red-shifted vs. ANS[6] | Blue-shifted vs. free Bis-ANS[2] | Significant fluorescence enhancement.[2] |

| Bound to molten globule intermediates | - | - | High binding affinity and fluorescence. |

| Bound to aggregated proteins | - | - | Enhanced fluorescence.[7] |

Experimental Protocols

Accurate and reproducible results when using Bis-ANS depend on careful adherence to experimental protocols. The following sections provide detailed methodologies for key experiments.

Preparation of Bis-ANS Stock Solution

Materials:

-

4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid dipotassium salt (Bis-ANS) powder[8]

-

Dimethyl sulfoxide (DMSO) or deionized water[8]

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile, nuclease-free tips

Procedure:

-

Weigh the desired amount of Bis-ANS powder in a microcentrifuge tube.

-

To prepare a concentrated stock solution, dissolve the Bis-ANS powder in DMSO to a final concentration of up to 100 mM or in water to a final concentration of up to 20 mM.[8] For many applications, a stock solution in the low millimolar range is sufficient.

-

Vortex the solution thoroughly to ensure the dye is completely dissolved.

-

Store the stock solution protected from light at room temperature.[8] While some sources suggest storage at -20°C, room temperature storage is also cited. It is recommended to follow the manufacturer's specific instructions.

Measurement of Bis-ANS Fluorescence Spectra

Materials:

-

Bis-ANS stock solution

-

Protein sample in an appropriate buffer

-

Control buffer (without protein)

-

Spectrofluorometer with a quartz cuvette (1-cm path length)[9]

-

Pipettes and sterile, nuclease-free tips

Procedure:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.[9]

-

Set the excitation wavelength. A common excitation wavelength for Bis-ANS is 390 nm or 395 nm.[2][10]

-

Set the emission scan range, typically from 420 nm to 600 nm or 450-550 nm.[10][11]

-

Prepare the protein sample to the desired concentration in the appropriate buffer. A typical protein concentration is in the micromolar range.

-

Add a small aliquot of the Bis-ANS stock solution to the protein sample to achieve the desired final Bis-ANS concentration (e.g., 3-5 µM).[4][10] Ensure the volume of added stock solution is minimal to avoid significant changes in the sample volume and buffer concentration.

-

Prepare a blank sample containing the same concentration of Bis-ANS in the buffer without the protein.

-

Incubate the samples in the dark for a short period (e.g., 5-10 minutes) to allow for binding equilibrium to be reached.[9]

-

Measure the fluorescence emission spectrum of the blank sample and subtract it from the spectra of the protein samples to correct for background fluorescence.[9]

Determination of Protein Surface Hydrophobicity

Principle: The increase in Bis-ANS fluorescence intensity is proportional to the number and/or accessibility of hydrophobic sites on the protein surface.[3]

Procedure:

-

Follow the protocol for measuring Bis-ANS fluorescence spectra (Section 2.2).

-

Compare the fluorescence intensity of Bis-ANS in the presence of the protein to that of the blank. A significant increase in fluorescence indicates the presence of exposed hydrophobic patches.

-

To compare the relative surface hydrophobicity of different proteins or the same protein under different conditions (e.g., native vs. denatured), measure the fluorescence intensity at the emission maximum under identical protein and Bis-ANS concentrations.

Determination of Binding Affinity (Dissociation Constant, K_d)

Principle: The binding affinity of Bis-ANS to a protein can be determined by titrating a fixed concentration of the protein with increasing concentrations of Bis-ANS and monitoring the change in fluorescence intensity.

Procedure:

-

Prepare a series of solutions with a constant concentration of the protein and varying concentrations of Bis-ANS.

-

Measure the fluorescence intensity at the emission maximum for each solution, correcting for the fluorescence of Bis-ANS in the absence of protein at each concentration.

-

Plot the change in fluorescence intensity (ΔF) as a function of the Bis-ANS concentration.

-

Analyze the binding isotherm using appropriate models, such as the single-site binding model, to calculate the dissociation constant (K_d).

Mandatory Visualization

Mechanism of Bis-ANS Fluorescence

References

- 1. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. "SENSING AND MAPPING OF SURFACE HYDROPHOBICITY OF PROTEINS BY FLUORESCE" by Nethaniah Dorh [digitalcommons.mtu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A fluorescence spectroscopic and molecular dynamics study of bis-ANS/protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. nist.gov [nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Probing the Unseen: A Technical Guide to Bis-ANS for the Identification of Molten Globule Intermediates

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of protein folding and misfolding is a cornerstone of modern biochemistry and drug development. Intermediates along the folding pathway, particularly the "molten globule" state, are of significant interest due to their roles in both productive folding and pathological aggregation. The molten globule is a compact, partially folded state characterized by a native-like secondary structure but a dynamic, non-native tertiary structure and exposed hydrophobic surfaces. Identifying and characterizing these transient species is crucial for understanding protein stability, function, and aggregation-related diseases. 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) has emerged as a powerful fluorescent probe for this purpose. This technical guide provides an in-depth overview of the principles, experimental protocols, data analysis, and applications of Bis-ANS in the study of molten globule intermediates.

Introduction: The Molten Globule and the Role of Fluorescent Probes

Protein folding is not a simple two-state transition from unfolded to native conformation. Instead, it often proceeds through a series of intermediate states. The molten globule (MG) is a key intermediate, possessing a significant amount of secondary structure similar to the native state, but lacking the specific, tightly packed tertiary structure.[1][2] This results in a more flexible conformation with solvent-exposed hydrophobic clusters that are typically buried in the native protein's core.[3][4]

The transient and dynamic nature of molten globules makes their characterization challenging. Extrinsic fluorescent probes, which alter their spectral properties upon binding to proteins, are invaluable tools for studying these intermediates.[5] Bis-ANS is a particularly effective probe for detecting molten globules due to its unique properties.[6]

Bis-ANS: A Sensitive Probe for Hydrophobic Exposure

Bis-ANS is a dimeric analogue of 8-anilinonaphthalene-1-sulfonate (ANS).[7] Its key characteristics include:

-

Environmental Sensitivity: Bis-ANS is essentially non-fluorescent in aqueous solutions but exhibits a dramatic increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to nonpolar environments, such as the exposed hydrophobic patches of molten globules.[8][9]

-

High Affinity: Bis-ANS generally exhibits a higher binding affinity for molten globule-like structures compared to its monomeric counterpart, ANS.[7] This enhanced affinity is attributed to the presence of two anilinonaphthalene sulfonate moieties, allowing for more extensive hydrophobic interactions.

-

Binding Mechanism: The binding of Bis-ANS to proteins is non-covalent and primarily driven by hydrophobic interactions between the probe's aromatic rings and exposed nonpolar side chains on the protein surface.[4][10] Electrostatic interactions may also play a role.[10]

It is important to note that the binding of Bis-ANS itself can sometimes induce conformational changes in the protein, potentially stabilizing the molten globule state.[6][11] Therefore, it is advisable to use the lowest effective concentration of the probe and to corroborate findings with other biophysical techniques.

Quantitative Data on Bis-ANS Binding to Molten Globules

The interaction of Bis-ANS with molten globule intermediates can be quantified to determine binding affinity (dissociation constant, Kd) and stoichiometry (n). These parameters provide valuable insights into the nature and extent of exposed hydrophobic surfaces.

| Protein (Molten Globule State) | Method | Dissociation Constant (Kd) | Stoichiometry (n) | Reference |

| Aβ peptide (oligomers/fibers) | Fluorescence Titration | ~80 nM | Not Reported | |

| Thermally Stressed IgG | Isothermal Titration Calorimetry (ITC) | 63 µM (overall affinity) | Not Reported | [11] |

| Thermally Stressed IgG | Time-Resolved Fluorescence | 50 nM (high-affinity sites) | Not Reported | [11] |

| GroEL Apical Domain Fragment | Fluorescence Titration | Not explicitly stated, but high affinity noted | ~7 | [12] |

This table summarizes available quantitative data. The heterogeneity of molten globule states and variations in experimental conditions can lead to a range of reported values.

Experimental Protocols

Preparation of Reagents

-

Protein Solution: Prepare the protein of interest in a suitable buffer (e.g., phosphate, Tris) at a known concentration, typically in the range of 0.1 mg/mL.[3] The buffer should be chosen to maintain the desired pH and stability of the protein in its different conformational states.

-

Bis-ANS Stock Solution: Prepare a concentrated stock solution of Bis-ANS (e.g., 1-5 mM) in a solvent such as dimethyl sulfoxide (DMSO) or methanol.[5] Store the stock solution protected from light. The final concentration of the organic solvent in the experimental sample should be kept to a minimum (typically <1%) to avoid artifacts.

-

Working Buffer: Use the same buffer for all dilutions to ensure consistent experimental conditions.

Bis-ANS Binding Assay: Fluorescence Titration

This protocol is designed to determine the binding affinity (Kd) and stoichiometry (n) of Bis-ANS to a protein.

-

Instrument Setup:

-

Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.[13]

-

Set the excitation wavelength to approximately 390-395 nm.[5][8][14]

-

Set the emission wavelength scan range from 450 nm to 600 nm.[5][10]

-

Adjust excitation and emission slit widths to optimize the signal-to-noise ratio without saturating the detector.

-

-

Titration Procedure:

-

Place a fixed concentration of the protein solution (e.g., 1-5 µM) in a quartz cuvette.

-

Record the fluorescence spectrum of the protein solution alone as a baseline.

-

Make successive small additions of the Bis-ANS stock solution to the protein solution. The final Bis-ANS concentrations should typically range from nanomolar to micromolar, bracketing the expected Kd.

-

After each addition, mix the solution gently and allow it to equilibrate for a set period (e.g., 2-5 minutes) in the dark before recording the fluorescence emission spectrum.[3][15]

-

Record the fluorescence spectrum of Bis-ANS alone in the buffer at each concentration used in the titration to correct for background fluorescence.

-

-

Data Analysis:

-

Subtract the fluorescence spectrum of the buffer blank (containing the corresponding concentration of Bis-ANS) from each protein-Bis-ANS spectrum.[3]

-

Determine the change in fluorescence intensity (ΔF) at the emission maximum (typically around 490-510 nm) for each Bis-ANS concentration.

-

Plot ΔF as a function of the total Bis-ANS concentration.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) using non-linear least squares regression to determine the Kd and the maximum fluorescence change (ΔFmax).[16][17]

-

The binding data can be analyzed using the following equation for a single class of binding sites:

ΔF = (ΔFmax * [L]) / (Kd + [L])

Where:

-

ΔF is the change in fluorescence intensity.

-

ΔFmax is the maximum change in fluorescence intensity at saturation.

-

[L] is the concentration of free Bis-ANS.

-

Kd is the dissociation constant.

Alternatively, the data can be analyzed using a Scatchard plot, although non-linear regression is generally preferred.

Visualizing the Concepts

Protein Folding Pathway

Caption: Protein folding pathway showing the molten globule intermediate.

Experimental Workflow for Bis-ANS Titration

Caption: Experimental workflow for a Bis-ANS fluorescence titration experiment.

Bis-ANS Interaction with Molten Globule

Caption: Bis-ANS preferentially binds to exposed hydrophobic patches on a molten globule.

Applications in Research and Drug Development

The ability of Bis-ANS to specifically detect molten globule intermediates has significant implications for various fields:

-

Protein Folding and Stability Studies: Bis-ANS is instrumental in mapping folding pathways, identifying and characterizing folding intermediates, and assessing the conformational stability of proteins under various conditions (e.g., pH, temperature, denaturants).[1][18]

-

Protein Aggregation and Disease: Many neurodegenerative diseases, such as Alzheimer's and Parkinson's, are associated with the aggregation of misfolded proteins. Bis-ANS can be used to monitor the formation of aggregation-prone intermediates and to screen for small molecules that inhibit this process.[7][10] For example, it has been used to detect Aβ fibers and oligomers.

-

Drug Development and Formulation: During the development of therapeutic proteins, it is crucial to ensure their stability and prevent aggregation. Bis-ANS can be employed as a sensitive tool to detect the presence of non-native protein structures in therapeutic formulations.[11] Furthermore, competitive binding assays using Bis-ANS can be developed to screen for inhibitors that bind to hydrophobic sites on target proteins.[19]

Conclusion

Bis-ANS is a highly effective and versatile fluorescent probe for the identification and characterization of molten globule intermediates. Its sensitivity to exposed hydrophobic surfaces provides a powerful means to study protein folding, stability, and aggregation. By following standardized experimental protocols and employing rigorous data analysis, researchers can gain valuable quantitative insights into the properties of these elusive but critical protein conformations. This knowledge is essential for advancing our fundamental understanding of protein science and for the development of novel therapeutics against a range of debilitating diseases.

References

- 1. Study of the "molten globule" intermediate state in protein folding by a hydrophobic fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How important is the molten globule for correct protein folding? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nist.gov [nist.gov]

- 4. A fluorescence spectroscopic and molecular dynamics study of bis-ANS/protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The binding of bis-ANS to the isolated GroEL apical domain fragment induces the formation of a folding intermediate with increased hydrophobic surface not observed in tetradecameric GroEL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Application of BisANS fluorescent dye for developing a novel protein assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. urmc.rochester.edu [urmc.rochester.edu]

- 18. Pre-Molten, Wet, and Dry Molten Globules en Route to the Functional State of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Fluorogenic Probe Bis-ANS: A Technical Guide to Detecting Non-Native Protein Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS), a pivotal molecular probe used in biochemistry and drug development to identify and characterize non-native protein conformations. Its ability to fluoresce upon binding to exposed hydrophobic regions makes it an invaluable tool for studying protein folding, misfolding, and aggregation—processes central to numerous disease states and the manufacturing of protein-based therapeutics.

Core Mechanism of Detection

Bis-ANS is an extrinsic fluorophore, meaning its fluorescence properties are highly dependent on its environment. In aqueous solutions, the molecule is largely non-fluorescent. This is because the two anilinonaphthalene rings can rotate freely, and the excited state energy is rapidly dissipated through non-radiative pathways (vibrational relaxation) into the solvent.

The detection of non-native protein structures hinges on the exposure of hydrophobic patches that are typically buried within the core of a native, correctly folded protein. When proteins unfold, misfold, or aggregate, these solvent-excluding pockets become accessible.

The mechanism can be summarized in a two-step process:

-

Binding: Bis-ANS, being hydrophobic itself, preferentially partitions from the polar aqueous environment to these newly exposed, non-polar hydrophobic cavities on the protein surface.

-

Fluorescence Enhancement: Once bound, the rotation of the anilinonaphthalene rings within Bis-ANS is sterically restricted by the protein environment. This restriction inhibits the non-radiative decay pathways, forcing the excited state energy to be released as fluorescence. The result is a dramatic increase in the fluorescence quantum yield (a measure of fluorescence efficiency) and a characteristic blue-shift in the emission maximum.

Therefore, the fluorescence intensity of Bis-ANS is directly proportional to the amount of exposed hydrophobic surface area on a protein, serving as a robust indicator of non-native or partially folded states, such as molten globules and aggregates.

Quantitative Data Summary

The interaction between Bis-ANS and non-native protein structures can be quantified by several photophysical and binding parameters. These values are critical for comparing the degree of unfolding between samples or under different conditions.

Table 1: Photophysical Properties of Bis-ANS

| Property | Free in Aqueous Solution | Bound to Hydrophobic Pockets | Change Upon Binding |

| Excitation Max (λex) | ~385-390 nm[1][2][3] | ~390-396 nm[2][4] | Minimal change |

| Emission Max (λem) | ~520-525 nm[2][4] | ~480-510 nm | Significant Blue Shift |

| Quantum Yield (ΦF) | Very low (~0.003)[5] | Markedly Increased[6] | Several-fold increase[4] |

| Fluorescence Lifetime (τ) | Short (~0.14 ns)[7] | Increased (multiple components)[7] | Lengthened |

Table 2: Binding Affinity of Bis-ANS for Non-Native Proteins

The dissociation constant (Kd) is a measure of binding affinity; a lower Kd indicates a stronger binding interaction. The binding of Bis-ANS to non-native proteins is often complex, revealing multiple types of binding sites with different affinities.

| Protein State / System | Method | Apparent Dissociation Constant (Kd) | Reference |

| Thermally Stressed IgG | Time-Resolved Fluorescence | As low as 50 nM[7][8] | Hawe et al., 2011[8] |

| Thermally Stressed IgG | Isothermal Titration Calorimetry (ITC) | 63 µM[7][8] | Hawe et al., 2011[8] |

| Amyloid-β (Aβ) Fibers | Fluorescence Assay | ~80 nM | Younan et al., 2015 |

| Trigger Factor (E. coli) | Fluorescence Assay | 16 µM[9] | Liu et al., 2007[9] |

Note: The heterogeneity in Kd values for the same sample (e.g., stressed IgG) highlights that different analytical methods can be sensitive to different populations of binding sites. Time-resolved fluorescence is particularly sensitive to high-affinity sites, while ITC provides an overall average of a wider population of binding sites.[7][8]

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the underlying processes.

Mechanism of Bis-ANS Fluorescence

References

- 1. researchgate.net [researchgate.net]

- 2. lumiprobe.com [lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Probing bis-ANS binding sites of different affinity on aggregated IgG by steady-state fluorescence, time-resolved fluorescence and isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Unfolded Landscape: A Technical Guide to Bis-ANS Binding Affinity for Partially Folded Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of partially folded protein states, often referred to as "molten globules," is a critical area of research in structural biology and drug development. These non-native conformations are implicated in various physiological and pathological processes, including protein folding pathways, cellular signaling, and the formation of amyloid aggregates associated with neurodegenerative diseases. 4,4'-Dianilino-1,1'-binaphthyl-5,5'-disulfonic acid (Bis-ANS) has emerged as a powerful extrinsic fluorescent probe for characterizing these elusive intermediates. This technical guide provides an in-depth exploration of the principles governing Bis-ANS binding to partially folded proteins, methodologies for quantifying this interaction, and its applications in protein science.

Bis-ANS is a dimeric derivative of 8-Anilino-1-naphthalenesulfonic acid (ANS). In aqueous solutions, Bis-ANS exhibits minimal fluorescence. However, upon binding to hydrophobic pockets or surfaces exposed in partially folded proteins, its fluorescence quantum yield increases dramatically, and its emission maximum undergoes a significant blue shift.[1][2] This property makes Bis-ANS an exquisitely sensitive tool for detecting and characterizing molten globule states, which are distinguished by their retained secondary structure but disordered tertiary structure and consequent exposure of hydrophobic core regions.[2]

Core Principles of Bis-ANS Binding

The interaction between Bis-ANS and partially folded proteins is primarily driven by two types of non-covalent interactions:

-

Hydrophobic Interactions: The anilino-naphthalene rings of Bis-ANS are hydrophobic and readily partition into nonpolar cavities exposed on the surface of partially folded proteins. These cavities are typically buried in the protein's core in the native state and are largely solvated in the fully unfolded state.

-

Electrostatic Interactions: The negatively charged sulfonate groups on Bis-ANS can engage in electrostatic interactions with positively charged amino acid residues, such as lysine and arginine, which may be present in or near the hydrophobic binding sites.[3][4]

The combination of these interactions leads to a higher binding affinity of Bis-ANS for the molten globule state compared to both the native and fully unfolded states.

Quantitative Analysis of Bis-ANS Binding Affinity